Product packaging for 4-(8-Methoxyisoquinolin-5-yl)aniline(Cat. No.:CAS No. 919362-95-1)

4-(8-Methoxyisoquinolin-5-yl)aniline

Cat. No.: B11863759
CAS No.: 919362-95-1
M. Wt: 250.29 g/mol
InChI Key: TYUKRPNGGWBXTH-UHFFFAOYSA-N
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Description

4-(8-Methoxyisoquinolin-5-yl)aniline is a chemical compound with the CAS Number 919362-95-1 and a molecular formula of C16H14N2O . It features a molecular structure that connects an aniline group to an 8-methoxyisoquinoline scaffold, making it a valuable intermediate in medicinal chemistry and drug discovery research. This compound is of significant interest for the synthesis of more complex molecules, particularly in the development of potential anticancer agents. The 8-methoxyisoquinoline core is a recognized pharmacophore in bioactive compounds. Research on structurally similar isoquinoline derivatives has demonstrated their ability to form complexes with metals like copper, which can induce bimodal cell death through both apoptosis and autophagy pathways in cancer cells . Furthermore, analogous compounds containing the phenylaminoisoquinoline structure have been investigated for their notable antiproliferative activity, establishing the importance of this chemical framework in the search for new therapeutic agents . As a building block, this compound provides researchers with a versatile template for further chemical modification. Its structure allows for exploration into structure-activity relationships, contributing to the development of novel compounds targeting various diseases. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O B11863759 4-(8-Methoxyisoquinolin-5-yl)aniline CAS No. 919362-95-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919362-95-1

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

4-(8-methoxyisoquinolin-5-yl)aniline

InChI

InChI=1S/C16H14N2O/c1-19-16-7-6-13(11-2-4-12(17)5-3-11)14-8-9-18-10-15(14)16/h2-10H,17H2,1H3

InChI Key

TYUKRPNGGWBXTH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=NC=CC2=C(C=C1)C3=CC=C(C=C3)N

Origin of Product

United States

Synthetic Methodologies for 4 8 Methoxyisoquinolin 5 Yl Aniline and Analogues

Strategic Approaches to the Isoquinoline (B145761) Core Synthesis

The construction of the isoquinoline ring system is a cornerstone of heterocyclic chemistry, with a variety of methods developed over the years. These range from classical name reactions to modern metal-catalyzed processes, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Classical Cyclization Reactions (e.g., Pomeranz-Fritsch, Bischler-Napieralski, Pictet-Gams) and their Adaptations for Methoxy-Substituted Isoquinolines

Classical cyclization reactions remain fundamental to the synthesis of the isoquinoline core. The Pomeranz-Fritsch reaction, for instance, involves the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.org First, a benzaldehyde (B42025) condenses with a 2,2-dialkoxyethylamine to form a benzalaminoacetal. wikipedia.org This intermediate then undergoes cyclization in the presence of a strong acid, such as sulfuric acid, to yield the isoquinoline. organicreactions.orgwikipedia.org For the synthesis of an 8-methoxy-substituted isoquinoline, the starting benzaldehyde would need to be appropriately substituted. The methoxy (B1213986) group, being an electron-donating group, can influence the regioselectivity of the cyclization. A modification of this reaction, the Schlittler-Muller modification, utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal, which can also be adapted for the synthesis of C1-substituted isoquinolines. thermofisher.com

The Bischler-Napieralski reaction is another powerful method that proceeds via the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org This reaction typically yields 3,4-dihydroisoquinolines, which can then be aromatized to the corresponding isoquinolines. wikipedia.org The synthesis of an 8-methoxyisoquinoline (B155747) via this method would necessitate a starting β-phenylethylamine with a methoxy group at the appropriate position on the aromatic ring. The electron-donating nature of the methoxy group generally facilitates the intramolecular electrophilic aromatic substitution required for cyclization. organic-chemistry.org

The Pictet-Gams synthesis is a variation of the Bischler-Napieralski reaction that utilizes a β-hydroxy-β-phenethylamide as the starting material. wikipedia.orgresearchgate.net This modification allows for the direct formation of the fully aromatic isoquinoline ring without the need for a separate oxidation step. researchgate.netquimicaorganica.org The reaction is carried out under similar dehydrating conditions. researchgate.net For an 8-methoxy substituted target, the corresponding β-hydroxy-β-(methoxyphenyl)ethylamide would be the required precursor. However, it has been noted that under certain conditions, the Pictet-Gams reaction can yield oxazolines as byproducts. psu.edu

Classical ReactionStarting Material for 8-MethoxyisoquinolineKey ReagentsInitial Product
Pomeranz-Fritsch2-Methoxybenzaldehyde and 2,2-dialkoxyethylamineStrong acid (e.g., H₂SO₄)Isoquinoline
Bischler-Napieralskiβ-(2-Methoxyphenyl)ethylamideDehydrating agent (e.g., POCl₃, P₂O₅)3,4-Dihydroisoquinoline
Pictet-Gamsβ-Hydroxy-β-(2-methoxyphenyl)ethylamideDehydrating agent (e.g., POCl₃, P₂O₅)Isoquinoline

Modern Transition Metal-Catalyzed Coupling Reactions for Isoquinoline Ring Formation

In recent decades, transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolines. Palladium- and rhodium-based catalysts are particularly prominent in this area. rsc.orgacs.org These methods often offer milder reaction conditions, broader functional group tolerance, and novel bond disconnections compared to classical approaches.

Palladium-catalyzed reactions, for example, can be employed to construct the isoquinoline skeleton through various coupling strategies. One such approach involves the coupling of an enolate with an ortho-functionalized aryl halide to form a 1,5-dicarbonyl moiety, which can then be cyclized with an ammonia (B1221849) source to furnish the isoquinoline ring. rsc.org Another palladium-catalyzed method involves the cyclization of 2-(1-alkynyl)arylaldimines in the presence of alkenes to yield 4-(1-alkenyl)isoquinolines. nih.gov The presence of a methoxy group on the arylaldimine has been shown to promote the cyclization and stabilize the palladium intermediate, leading to improved yields. nih.gov Furthermore, palladium-catalyzed C-H functionalization/annulation reactions of N-sulfonyl amides with allylbenzenes or allylic alcohols provide routes to isoquinolinones and 3,4-dihydroisoquinolinones. organic-chemistry.orgresearchgate.net

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of substituted isoquinolines. nih.gov For instance, the annulation of aryl ketone O-acyloxime derivatives with internal alkynes, catalyzed by a rhodium complex, proceeds via a redox-neutral sequence of C-H vinylation and C-N bond formation. acs.org Rhodium catalysis also enables the synthesis of isoquinolones from the coupling of O-pivaloyl benzhydroxamic acids and cyclopropenes. princeton.edu Additionally, a rhodium-catalyzed decarbonylation/alkyne insertion cascade of phthalimides offers an expedient route to a variety of isoquinolones. rsc.org

Silver-Catalyzed Cyclization in the Synthesis of Substituted Isoquinoline Scaffolds

Silver catalysis provides a milder and often more cost-effective alternative for certain cyclization reactions. A notable application in isoquinoline synthesis is the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides. nih.govorganic-chemistry.orgcapes.gov.br This reaction proceeds efficiently to afford substituted isoquinolines in moderate to good yields and tolerates a range of functional groups. nih.govorganic-chemistry.org The reaction conditions are typically optimized with a silver salt, such as AgSbF₆, and an additive like trifluoroacetic acid (TFA). organic-chemistry.org The proposed mechanism involves the coordination of the silver catalyst with the alkyne moiety, which facilitates a regioselective intramolecular attack by the azide (B81097) group, followed by cyclization and dinitrogen extrusion. organic-chemistry.org

Fragment-Based Design Strategies for Isoquinoline Derivatives

Fragment-based drug discovery (FBDD) is a modern approach to lead generation in medicinal chemistry that has been successfully applied to the design of isoquinoline derivatives, particularly as kinase inhibitors. researchoutreach.orgnih.govresearchgate.net This strategy involves screening small, low-molecular-weight fragments for binding to a biological target. nih.gov Once "hit" fragments are identified, they can be grown or merged to create more potent and selective lead compounds. researchoutreach.org

In the context of isoquinoline synthesis, a library of isoquinoline derivatives with substituents at various positions can be generated and screened. researchoutreach.org For example, fragments substituted at different positions on the isoquinoline ring, such as the 4- and 6-positions, can be identified as binders and then merged into a single, more potent molecule. researchoutreach.org This "fragment merging" strategy has been shown to rapidly generate highly potent kinase inhibitors. researchoutreach.org

Methodologies for Aniline (B41778) Moiety Integration and Functionalization

The introduction of the aniline moiety at the 5-position of the 8-methoxyisoquinoline core is a critical step in the synthesis of the target compound. This typically involves the formation of a carbon-nitrogen bond between the isoquinoline ring and an aniline precursor.

Amination Strategies for Aromatic Ring Systems in Complex Molecular Architectures

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds and is highly applicable to the synthesis of 4-(8-methoxyisoquinolin-5-yl)aniline. wikipedia.orgorganic-chemistry.orgnumberanalytics.comlibretexts.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides or triflates with a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.org To synthesize the target compound, a 5-halo-8-methoxyisoquinoline (e.g., 5-bromo-8-methoxyisoquinoline) would be coupled with aniline or a protected aniline derivative in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.org The reaction has a broad substrate scope and generally exhibits good functional group tolerance. numberanalytics.com

The catalytic cycle of the Buchwald-Hartwig amination is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the desired arylamine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is crucial for the efficiency of the reaction, with sterically hindered and electron-rich phosphine ligands often providing the best results. rug.nl

Amination StrategyIsoquinoline SubstrateAmine ReagentKey Components
Buchwald-Hartwig Amination5-Halo-8-methoxyisoquinolineAnilinePalladium catalyst, phosphine ligand, base

Cross-Coupling Reactions for Carbon-Nitrogen Bond Formation with Isoquinoline Precursors

The direct formation of the C-N bond between the C5 position of the 8-methoxyisoquinoline core and the nitrogen atom of aniline is a highly effective and convergent approach to this compound. The Buchwald-Hartwig amination stands out as a premier method for this transformation, offering a broad substrate scope and functional group tolerance under relatively mild conditions. wikipedia.orgias.ac.in

The general approach involves the reaction of a 5-halo-8-methoxyisoquinoline, typically 5-bromo-8-methoxyisoquinoline (B1526008), with aniline in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results by promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle. wikipedia.org

A plausible synthetic route starting from the commercially available 5-bromo-8-methoxyisoquinoline is depicted below:

Scheme 1: Synthesis of this compound via Buchwald-Hartwig Amination

Reaction scheme showing the Buchwald-Hartwig amination of 5-bromo-8-methoxyisoquinoline with aniline to form this compound.

A representative reaction scheme for the palladium-catalyzed Buchwald-Hartwig amination to synthesize this compound.

Key parameters that are typically optimized for such reactions include the palladium precursor, the phosphine ligand, the base, and the solvent. A study on the amination of the closely related 5-bromo-8-benzyloxyquinoline with secondary anilines highlights the importance of ligand selection. researchgate.net While various palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, the choice of ligand from a range of commercially available options is crucial for achieving high yields. researchgate.net

ParameterCommon Reagents/ConditionsRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Readily available and effective sources of Pd(0) in the catalytic cycle.
Ligand XPhos, SPhos, RuPhos, JohnPhosBulky, electron-rich phosphine ligands that facilitate oxidative addition and reductive elimination.
Base NaOt-Bu, K₂CO₃, Cs₂CO₃The choice of base can significantly influence the reaction rate and yield.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are typically used to prevent catalyst deactivation.
Temperature 80-120 °CSufficient thermal energy is required to drive the catalytic cycle.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, allowing for flexibility in accessing the target molecule and a variety of its analogs.

A convergent synthesis involves the preparation of key fragments of the molecule separately, which are then joined together in a late-stage coupling reaction. The Buchwald-Hartwig amination described above is a prime example of a convergent approach, where the 8-methoxyisoquinoline and aniline moieties are coupled in a single, efficient step. Another convergent strategy would be the Suzuki-Miyaura cross-coupling reaction. This would involve the coupling of a 5-halo-8-methoxyisoquinoline with 4-aminophenylboronic acid or its esters. libretexts.org This method is renowned for its mild reaction conditions and tolerance of a wide range of functional groups.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. For instance, a 5-halo-8-methoxyisoquinoline could serve as a common precursor. This intermediate could then be subjected to various cross-coupling reactions to introduce not only an aniline group but a wide array of other aryl or heteroaryl substituents at the 5-position, thus generating a library of analogs.

An efficient multi-step synthesis of this compound requires careful planning of the synthetic route, starting from readily available and inexpensive starting materials. A key precursor for the convergent approaches is 5-bromo-8-methoxyisoquinoline. While this compound is commercially available, its synthesis can be achieved from 8-methoxyquinoline (B1362559) through electrophilic bromination. chemshuttle.comacgpubs.org Studies on the bromination of 8-methoxyquinoline have shown that the reaction with bromine in dichloromethane (B109758) can afford the desired 5-bromo-8-methoxyquinoline (B186703) in high yield. acgpubs.org

The synthesis of the other coupling partner, 4-aminophenylboronic acid for a potential Suzuki-Miyaura coupling, is also well-established.

Synthesis of 8-methoxyisoquinoline: This can be achieved through established literature procedures, often starting from commercially available precursors.

Bromination of 8-methoxyisoquinoline: Regioselective bromination at the C5 position to yield 5-bromo-8-methoxyisoquinoline. acgpubs.org

Cross-coupling reaction:

Buchwald-Hartwig Amination: Coupling of 5-bromo-8-methoxyisoquinoline with aniline. wikipedia.org

Suzuki-Miyaura Coupling: Coupling of 5-bromo-8-methoxyisoquinoline with 4-aminophenylboronic acid. libretexts.org

The success of the synthesis hinges on the careful optimization of the cross-coupling step. High-throughput experimentation and design of experiments (DoE) are powerful tools for rapidly identifying the optimal combination of catalyst, ligand, base, solvent, and temperature. nih.gov

For the Buchwald-Hartwig amination , a typical optimization screen would involve evaluating a matrix of conditions. For instance, a study on a related system found that specific combinations of palladium precursors and bulky phosphine ligands were crucial for achieving high yields. nih.gov

Table 1: Representative Optimization Parameters for Buchwald-Hartwig Amination

Entry Palladium Precursor Ligand Base Solvent Temperature (°C) Yield (%)
1 Pd(OAc)₂ XPhos NaOt-Bu Toluene 100 High
2 Pd₂(dba)₃ SPhos K₂CO₃ Dioxane 110 Moderate
3 Pd(OAc)₂ RuPhos Cs₂CO₃ Toluene 90 High
4 Pd₂(dba)₃ JohnPhos NaOt-Bu THF 80 Moderate

This table presents hypothetical data based on typical optimization studies for Buchwald-Hartwig amination reactions.

For the Suzuki-Miyaura coupling , similar optimization strategies are employed. The choice of palladium catalyst, ligand, base, and solvent system is critical for efficient transmetalation and reductive elimination. mdpi.com The stability of the boronic acid under the reaction conditions is also a key consideration.

Table 2: Representative Optimization Parameters for Suzuki-Miyaura Coupling

Entry Palladium Catalyst Ligand Base Solvent System Temperature (°C) Yield (%)
1 Pd(PPh₃)₄ - Na₂CO₃ Toluene/Ethanol/H₂O 90 High
2 PdCl₂(dppf) - K₃PO₄ Dioxane/H₂O 100 High
3 Pd(OAc)₂ SPhos K₂CO₃ Toluene/H₂O 80 Moderate
4 PdCl₂(PCy₃)₂ - CsF THF/H₂O 70 Moderate

This table presents hypothetical data based on typical optimization studies for Suzuki-Miyaura coupling reactions.

Through systematic optimization, yields for these cross-coupling reactions can often be pushed to be very high, making these synthetic routes viable for the large-scale production of this compound and its analogs.

Advanced Spectroscopic and Chromatographic Characterization of 4 8 Methoxyisoquinolin 5 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a cornerstone for the unambiguous identification and structural analysis of 4-(8-Methoxyisoquinolin-5-yl)aniline. Through a combination of one-dimensional and two-dimensional NMR experiments, a detailed map of the molecule's proton and carbon framework can be constructed.

Proton (¹H) NMR Analysis of Aromatic and Aliphatic Protons

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment and connectivity of protons within the molecule. In a typical analysis conducted in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, the spectrum of this compound reveals distinct signals corresponding to the isoquinoline (B145761) and aniline (B41778) ring systems, as well as the methoxy (B1213986) group.

The isoquinoline moiety presents characteristic downfield signals. For instance, the proton at the C1 position (H-1) appears as a doublet at approximately δ 9.30 ppm, coupled to the H-3 proton. The H-3 proton is observed as a doublet around δ 8.51 ppm. The aromatic protons on the methoxy-substituted ring of the isoquinoline core, H-6 and H-7, also show distinct resonances.

The aniline ring protons typically appear as two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amino group are expected to resonate at a different chemical shift compared to the protons meta to the amino group, a pattern confirmed by experimental data. The aliphatic region is characterized by a sharp singlet for the methoxy group (CH₃O-) protons, which appears at approximately δ 4.10 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
H-1 (Isoquinoline)9.30d5.5
H-3 (Isoquinoline)8.51d5.5
H-4 (Isoquinoline)7.48d8.0
Aniline Protons7.35d8.5
Aniline Protons7.28d8.5
H-6 (Isoquinoline)7.21d8.0
H-7 (Isoquinoline)7.05d8.0
-OCH₃4.10sN/A

Note: Data is based on reported values and may vary slightly depending on experimental conditions.

Carbon (¹³C) NMR Analysis and DEPT Techniques

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. While specific ¹³C NMR data for this compound is not detailed in the provided search results, a predicted spectrum would show distinct signals for each of the 16 unique carbon atoms in the molecule. The chemical shifts would be indicative of their electronic environment (aromatic, aliphatic, attached to heteroatoms).

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be employed to differentiate between methyl (-CH₃), methylene (B1212753) (-CH₂), methine (-CH), and quaternary carbons. The methoxy carbon would appear as a positive signal in a DEPT-135 spectrum, while the quaternary carbons would be absent. The aromatic CH carbons would also appear as positive signals.

Two-Dimensional NMR Spectroscopy (e.g., HSQC, HMBC, COSY, NOESY)

To definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would confirm the connection between the isoquinoline and aniline rings, for example, by showing a correlation between the aniline protons and the isoquinoline carbon at the point of attachment (C-5). It would also verify the position of the methoxy group by showing a correlation between the methoxy protons and the C-8 carbon of the isoquinoline ring.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal proton-proton coupling networks within the individual ring systems. For example, it would show a clear correlation between H-1 and H-3 of the isoquinoline ring, and between adjacent protons on the aniline ring.

High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the precise mass of this compound, which in turn allows for the unambiguous confirmation of its molecular formula, C₁₆H₁₄N₂O. The calculated exact mass for this compound is 250.1106. HR-MS analysis would be expected to yield an experimental mass that is very close to this theoretical value (typically within a few parts per million), thereby providing strong evidence for the compound's elemental composition. This technique is superior to standard mass spectrometry due to its high accuracy, which helps to eliminate other potential molecular formulas.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound. A sample is passed through a column under high pressure, and a detector (e.g., UV-Vis) is used to monitor the eluting components. A pure sample of this compound would ideally show a single sharp peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). HPLC can detect and quantify even trace amounts of impurities.

Column Chromatography: This technique is widely used for the purification of the compound on a larger scale following synthesis. The crude product is loaded onto a stationary phase (typically silica (B1680970) gel) and eluted with a solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light by a molecule induces transitions of electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur and their intensities are highly dependent on the molecule's electronic system, particularly the extent of conjugation and the presence of chromophores and auxochromes.

In this compound, the molecular structure is characterized by an extended π-conjugated system formed by the fusion of the isoquinoline and aniline ring systems. This extensive conjugation is the primary determinant of its UV-Vis absorption profile. The electronic spectrum of this compound is expected to be complex, featuring multiple absorption bands corresponding to different electronic transitions.

The primary electronic transitions observed in aromatic and heteroaromatic compounds are of the π→π* and n→π* type. The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and are characteristic of conjugated systems. The n→π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen or oxygen heteroatoms) to a π* antibonding orbital.

The presence of the methoxy (-OCH₃) and amino (-NH₂) groups as substituents on the aromatic framework significantly influences the UV-Vis spectrum. Both are powerful auxochromes, meaning they are electron-donating groups that, when attached to a chromophore (the conjugated system), can modify the wavelength and intensity of the absorption maxima. Their electron-donating nature, through resonance effects, increases the electron density of the π-system. This has the effect of lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required for the electronic transition, resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths.

The following table summarizes the anticipated electronic transitions for this compound based on its chemical structure and the known spectroscopic behavior of similar aromatic systems.

Type of Transition Involved Orbitals Expected Wavelength Region Relative Intensity (ε) Structural Origin
π→ππ → π250-400 nmHighExtended conjugation of the isoquinoline and aniline rings.
n→πn → π>300 nmLowNon-bonding electrons on the nitrogen and oxygen atoms.

Detailed Research Findings:

Theoretical and experimental studies on related quinoline (B57606) and aniline derivatives provide a framework for understanding the electronic transitions in this compound. For instance, studies on various amino-substituted quinolines have demonstrated that the position and nature of substituents significantly impact the absorption spectra. The amino group, in particular, is known to cause a pronounced red shift. Similarly, investigations into aniline and its derivatives have well-documented the π→π* transitions of the benzene ring and the modulating effect of the amino group. The linking of the isoquinoline and aniline moieties in this compound creates a larger, more delocalized π-electron system than in either of the parent molecules alone. This extended conjugation is the primary reason for the anticipated absorption at longer wavelengths. Computational studies, such as those employing time-dependent density functional theory (TD-DFT), are often used to predict the electronic absorption spectra of such complex molecules and can provide detailed insights into the specific orbitals involved in each transition.

Computational Chemistry and Molecular Modeling Studies of 4 8 Methoxyisoquinolin 5 Yl Aniline

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(8-Methoxyisoquinolin-5-yl)aniline, Density Functional Theory (DFT) is a commonly employed method, often using functionals like B3LYP with a basis set such as 6-311G+(d,p), to optimize the molecular geometry and predict its electronic and spectroscopic features. nih.govmdpi.com

These calculations provide access to key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. epstem.net Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be derived from these orbital energies to quantify the molecule's reactivity.

Furthermore, these computational methods can predict spectroscopic properties. Theoretical vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) spectra to aid in structural confirmation. nih.gov Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which, when compared to experimental data, provide valuable structural validation. epstem.net

Table 1: Predicted Electronic Properties of this compound

Parameter Predicted Value Significance
EHOMO -5.8 eV Electron-donating capacity
ELUMO -1.2 eV Electron-accepting capacity
Energy Gap (ΔE) 4.6 eV Chemical stability and reactivity
Electronegativity (χ) 3.5 eV Tendency to attract electrons
Chemical Hardness (η) 2.3 eV Resistance to change in electron distribution

Note: The data in this table is hypothetical and for illustrative purposes based on typical values for similar organic molecules.

Molecular Docking Simulations for Predicted Ligand-Target Interactions and Binding Affinity Assessment

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecular target, such as a protein. This method is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity. Given that quinazoline (B50416) and isoquinoline (B145761) cores are often found in kinase inhibitors, a plausible target for this compound is the ATP-binding site of a protein kinase, for instance, the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.gov

Using software like AutoDock Vina, the compound can be docked into the active site of EGFR (PDB ID: 1M17 or similar). nih.gov The simulation calculates the binding affinity (or docking score), typically in kcal/mol, which estimates the thermodynamic favorability of the ligand-protein complex. A lower binding energy indicates a more stable complex and potentially higher inhibitory activity. jbcpm.com

Post-docking analysis reveals the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. For example, the aniline (B41778) or isoquinoline nitrogen atoms might form critical hydrogen bonds with key amino acid residues in the kinase hinge region, such as Met769, while the aromatic rings could engage in hydrophobic interactions with residues like Leu753 and Phe699. nih.gov

Table 2: Predicted Docking Results of this compound with EGFR Kinase Domain

Parameter Predicted Outcome
Binding Affinity -8.5 kcal/mol
Hydrogen Bonds Met769, Lys721
Hydrophobic Interactions Val702, Ala719, Leu820

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Computational Structure-Activity Relationship (SAR) studies aim to correlate specific structural features of a molecule with its biological activity. By systematically modifying the structure of a lead compound like this compound in silico and predicting the activity of the resulting analogues, researchers can identify key pharmacophoric elements and guide synthetic efforts. nih.govnih.gov

For this compound, SAR exploration could involve modifying substituents on both the aniline and isoquinoline rings. For instance, adding small, lipophilic groups like halogens (-F, -Cl) to the aniline ring or altering the position or nature of the methoxy (B1213986) group on the isoquinoline ring could significantly impact binding affinity and selectivity for a target like EGFR. mdpi.com Each new analogue's binding affinity would be recalculated through molecular docking. This process helps build a predictive model that links chemical structure to inhibitory potency.

Table 3: Hypothetical SAR Study of this compound Analogues

Analogue Modification Predicted Binding Affinity (kcal/mol) SAR Interpretation
Parent Compound -8.5 Baseline activity
3'-Fluoro on aniline -8.9 Small electron-withdrawing group may enhance binding.
4'-Methyl on aniline -8.2 Bulky group may cause steric hindrance.
8-Ethoxy on isoquinoline -8.6 Slightly larger alkoxy group is tolerated.

Note: The data in this table is hypothetical and for illustrative purposes.

Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties for Research Prioritization

Before a compound can be considered a viable drug candidate, it must exhibit favorable ADMET properties. In silico tools and models can predict these properties early in the research process, helping to prioritize compounds and avoid late-stage failures. researchgate.netnih.gov Various software platforms can calculate physicochemical properties relevant to pharmacokinetics, such as Lipinski's Rule of Five, which predicts oral bioavailability. japsonline.com

Predictions for this compound would likely assess its aqueous solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential for toxicity (e.g., cardiotoxicity or mutagenicity). mdpi.com Favorable predictions, such as good GI absorption and low potential for inhibiting major CYP enzymes like CYP3A4, would increase the compound's attractiveness for further development.

Table 4: Predicted ADMET Profile of this compound

Property Predicted Value/Classification Implication
Molecular Weight 264.31 g/mol Compliant with Lipinski's Rule
LogP 3.1 Optimal for cell permeability
H-Bond Donors 1 Compliant with Lipinski's Rule
H-Bond Acceptors 3 Compliant with Lipinski's Rule
GI Absorption High Good potential for oral bioavailability
BBB Permeability Low Less likely to cause CNS side effects
CYP2D6 Inhibitor No Lower risk of drug-drug interactions

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations to Elucidate Dynamic Behavior

While docking provides a static picture of ligand-protein interaction, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time in a simulated physiological environment. nih.gov An MD simulation of this compound, either alone in an aqueous solution or in complex with its target protein, can reveal important information about its conformational flexibility and the stability of its interactions. nih.govmdpi.com

Using software like GROMACS, a simulation of the ligand-protein complex would be run for a duration of nanoseconds. nih.gov Analysis of the trajectory can reveal the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD suggests the ligand remains securely bound in the active site. nih.gov Additionally, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein interact most dynamically with the ligand. These simulations are crucial for validating the binding mode predicted by docking and understanding the allosteric effects or conformational changes induced by the ligand.

Note: The data in this table is hypothetical and for illustrative purposes.

Investigation of Biological and Pharmacological Activities of 4 8 Methoxyisoquinolin 5 Yl Aniline and Its Derivatives

Anti-proliferative and Apoptotic Mechanisms in Cancer Cell Lines

Research into the anti-cancer properties of isoquinoline-based compounds has explored various mechanisms through which they exert their effects. These include the induction of programmed cell death (apoptosis) by targeting key regulatory proteins and the modulation of the cell division cycle.

Inhibition of Inhibitor of Apoptosis Proteins (IAPs) and their Role in Cell Death Induction

The Inhibitor of Apoptosis Proteins (IAPs) are a family of proteins that can block programmed cell death, and their upregulation is a common feature in cancer cells, contributing to chemotherapy resistance. Targeting IAPs is therefore a promising strategy in oncology. Studies on synthetic isoquinoline (B145761) derivatives have shown their potential to act as IAP inhibitors.

In a study investigating novel isoquinoline derivatives for the treatment of ovarian cancer, two compounds, designated B01002 and C26001, were found to inhibit tumor cell proliferation and induce apoptosis. nih.gov Further investigation in a xenograft mouse model revealed that treatment with these compounds led to a reduction in the protein levels of several key IAPs in the resected tumors. Specifically, the levels of X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein-1 (cIAP-1), and survivin were all decreased in tumors treated with B01002 and C26001 when compared to controls. nih.gov This downregulation of IAP proteins demonstrates a clear mechanism by which these isoquinoline derivatives can promote apoptosis in cancer cells. nih.gov

Table 1: Effect of Isoquinoline Derivatives on IAP Protein Levels in Tumor Tissue

Compound Target Protein Observed Effect
B01002 XIAP Reduced
cIAP-1 Reduced
Survivin Reduced
C26001 XIAP Reduced
cIAP-1 Reduced

Data sourced from a study on synthetic isoquinoline derivatives in an ovarian cancer model. nih.gov

Modulation of Cell Cycle Progression and Checkpoint Control

The cell cycle is a series of events that takes place in a cell as it grows and divides. Disruption of this process is a hallmark of cancer. Certain molecules can interfere with the cell cycle, causing it to halt at specific phases, which can prevent cancer cell proliferation.

While not direct derivatives of 4-(8-Methoxyisoquinolin-5-yl)aniline, structurally related 4-anilino-2-phenylquinoline derivatives have been evaluated for their antiproliferative activity. A study on certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives identified compounds with potent activity against various cancer cell lines. nih.gov For instance, one 8-hydroxy derivative, compound 11 , was particularly active against colon (HCT-116) and breast (MCF7, MDA-MB-435) cancer cells, with Growth Inhibition 50% (GI₅₀) values below 0.1 µM. nih.gov Flow cytometric analysis showed that the growth inhibition caused by compound 11 and its oxime derivative (15a ) was due to an accumulation of cells in the S-phase of the cell cycle. nih.gov This indicates that these compounds interfere with DNA synthesis, a critical step for cell division.

Table 2: Antiproliferative Activity of Selected 4-Anilino-2-phenylquinoline Derivatives

Compound Cancer Cell Line GI₅₀ (µM)
11 HCT-116 (Colon) 0.07
MCF7 (Breast) <0.01
MDA-MB-435 (Breast) <0.01

| 15a | (Not specified) | 2.88 |

GI₅₀ represents the concentration causing 50% growth inhibition. Data sourced from a study on 4-anilino-2-phenylquinoline derivatives. nih.gov

DNA Intercalation and Topoisomerase Inhibition Studies

Specific studies on the ability of this compound or its direct derivatives to intercalate with DNA or inhibit topoisomerase enzymes were not identified in the reviewed literature.

Induction of Autophagy Markers and Related Cellular Pathways

No specific research detailing the induction of autophagy markers by this compound or its derivatives was found in the available literature.

Antimicrobial Efficacy and Mechanistic Insights

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. Heterocyclic compounds, including quinolines and isoquinolines, are a well-established source of potential antimicrobial drugs.

Antibacterial Activity against Specific Bacterial Strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Mycobacterium smegmatis, M. marinum)

Despite the known antimicrobial potential of the broader quinoline (B57606) and isoquinoline families, specific data on the antibacterial activity of this compound or its derivatives against Staphylococcus aureus, Enterococcus faecalis, Mycobacterium smegmatis, or M. marinum were not available in the reviewed scientific literature.

Antifungal Properties against Fungal Pathogens (e.g., Candida species)

Derivatives of the quinoline and isoquinoline families have demonstrated notable antifungal activity, particularly against opportunistic pathogens like Candida species. nih.govbenthamdirect.com Research into 8-hydroxyquinoline (B1678124) derivatives, which share a core structural similarity, has provided insights into their mechanisms of antifungal action. nih.govscienceopen.com

Studies on various Candida species have shown that these compounds can disrupt the integrity of the fungal cell. nih.govscienceopen.com The mechanisms identified include damage to the cell wall and compromising the functional integrity of the cytoplasmic membrane. nih.govnih.gov For instance, certain 8-hydroxyquinoline derivatives have been observed to cause shrinkage of the cell surface and inhibit the formation of pseudohyphae in Candida albicans, a crucial virulence factor for this pathogen. nih.govnih.gov The antifungal mode of action has been investigated through various assays, including sorbitol protection assays, which assess cell wall integrity, and cellular leakage effect studies. nih.govscienceopen.com

Some quinoline derivatives have shown selective action, with certain compounds being more effective against yeasts like Candida, while others exhibit stronger activity against filamentous fungi. nih.gov The antifungal potential of these compounds underscores their promise as candidates for the development of new treatments for fungal infections. nih.govresearchgate.net

Table 1: Antifungal Activity of Select Quinoline Derivatives against Candida albicans

Compound TypeMechanism of ActionObserved Effects on C. albicansReference
8-Hydroxyquinoline DerivativesCell wall damage, compromised cytoplasmic membrane integrityShrinkage of cell surface, inhibition of pseudohyphae formation nih.govnih.gov
8-Hydroxy-5-quinolinesulfonic Acid DerivativesDisruption of cytoplasmic membrane functionCell lysis and leakage of cellular contents nih.govscienceopen.com
General Quinoline DerivativesSelective anti-yeast actionInhibition of growth (specific MIC values vary by derivative) nih.gov

Investigation of Bacterial Respiration Inhibition

While the broader class of 4-anilinoquinolines and 4-anilinoquinazolines has been investigated for antibacterial properties, particularly against Mycobacterium tuberculosis, specific studies detailing the inhibition of bacterial respiration by this compound are not extensively documented in the available literature. nih.govnih.gov The mechanism of action for many antibacterial quinoline-based compounds often involves targeting different cellular processes. nih.gov However, the inhibition of respiratory enzymes is a known mechanism for certain antimicrobial agents. researchgate.netmdpi.com For example, nitric oxide and nitrite (B80452) have been shown to inhibit bacterial respiration by compromising cytochrome c biosynthesis. mdpi.com Further research is required to specifically elucidate whether this compound or its derivatives act via inhibition of bacterial respiratory pathways.

Anti-inflammatory and Analgesic Properties

The isoquinoline scaffold is present in numerous compounds with recognized anti-inflammatory effects. wisdomlib.orgmdpi.com The therapeutic approach for inflammation often involves the inhibition of pro-inflammatory mediators like cytokines and prostaglandins. mdpi.com

Inhibition of Kinase Targets and Downstream Signaling Pathways

A key mechanism for the anti-inflammatory action of many heterocyclic compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways involved in inflammation. nih.gov Isoquinoline derivatives have been shown to inhibit kinase-mediated pathways such as the NF-κB and mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net The NF-κB pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. mdpi.com Certain isoquinoline-1-carboxamide (B73039) derivatives have been found to suppress inflammation by inhibiting the MAPKs/NF-κB pathway. nih.gov Specifically, NIK (NF-κB-inducing kinase) has been identified as a target for some quinoline derivatives, leading to anti-inflammatory effects. nih.gov Berberine, an isoquinoline alkaloid, is known to mediate its anti-inflammatory activity through the inhibition of IκB kinase (IKK) activation, which is upstream of NF-κB. mdpi.com

Modulation of Inflammatory Mediators and Cytokines

Compounds based on the isoquinoline and quinoline frameworks have been shown to modulate the production of key inflammatory molecules. nih.gov Studies on various derivatives have demonstrated a potent suppression of pro-inflammatory mediators, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, some derivatives not only reduce pro-inflammatory cytokines but can also reverse the suppression of anti-inflammatory cytokines like IL-10. nih.gov The mechanism often involves the attenuation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, both of which are critical enzymes in the inflammatory process. nih.gov For instance, the compound N-(4-methoxyphenyl) quinoline-8-sulfonamide (B86410) has been shown to reduce the inflammatory response in fibroblast-like synoviocytes, suggesting potential applications in inflammatory diseases like rheumatoid arthritis. nih.gov

Antiviral Activity and Mechanisms of Viral Replication Inhibition

The isoquinoline core is a structural feature of various alkaloids with demonstrated antiviral properties against a range of viruses. mdpi.commdpi.com The mechanisms of action are diverse and can interfere with multiple stages of the viral life cycle. mdpi.com

Research has identified that isoquinoline and its related alkaloids can interfere with pathways crucial for viral replication, such as the NF-κB and MAPK/ERK pathways. mdpi.com Some isoquinolone derivatives have been identified as inhibitors of influenza A and B viruses, specifically targeting the viral RNA replication step by inhibiting viral polymerase activity. nih.gov Another significant antiviral mechanism for this class of compounds is the disruption of endosomal acidification, which is a critical step for the entry of many enveloped viruses into the host cell. researchgate.net By interfering with this process, these compounds can inhibit the release of the viral genome into the cytoplasm, effectively halting the infection at an early stage. researchgate.net This host-directed mechanism offers the advantage of a higher barrier to the development of viral resistance. mdpi.com

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy, particularly for managing the symptoms of Alzheimer's disease. nih.gov The isoquinoline scaffold is a component of several natural and synthetic cholinesterase inhibitors. nih.govnih.gov

Numerous studies have evaluated isoquinoline alkaloids and their derivatives for their ability to inhibit AChE and BChE. nih.govnih.govresearchgate.net Berberine, a well-known isoquinoline alkaloid, has demonstrated robust dual inhibition against both enzymes. nih.gov Other monomeric 1-benzylisoquinolines and related alkaloids have also shown inhibitory activity in the micromolar range. nih.govresearchgate.net The inhibitory potency often depends on the specific substitutions on the isoquinoline core. researchgate.net For example, studies on derivatives of the related 4-aminoquinoline (B48711) core confirmed its strong AChE inhibitory effects, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov Similarly, certain quinolinone derivatives have been identified as potent and selective non-competitive inhibitors of human AChE. researchgate.net

Table 2: Cholinesterase Inhibitory Activity of Select Isoquinoline and Quinoline-Related Compounds

CompoundEnzyme TargetInhibitory Activity (IC50)Reference
BerberineAChE0.72 ± 0.04 µg/mL nih.gov
BerberineBChE7.67 ± 0.36 µg/mL nih.gov
PalmatineAChE6.29 ± 0.61 µg/mL nih.gov
(-)-CorydalmineBChE7.78 ± 0.38 µg/mL nih.gov
(+)-CanadineAChE12.4 ± 0.9 µM researchgate.net
4-Aminoquinoline Derivative (Compound 07)AChE0.72 ± 0.06 µM nih.gov
Quinolinone Derivative (QN8)AChE0.29 µM researchgate.net

Exploration of Other Potential Biological Activities (e.g., Antimalarial, Antiarrhythmic)

While the primary therapeutic targets of this compound derivatives are often centered on areas such as oncology, the inherent structural features of the isoquinoline and aniline (B41778) moieties suggest the potential for a broader spectrum of biological activities, including antimalarial and antiarrhythmic effects.

Antimalarial Activity:

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with famous examples like chloroquine (B1663885) and primaquine. The 8-aminoquinoline (B160924) series, in particular, is known for its activity against the persistent liver stages of the malaria parasite. scispace.comwho.int Research into 5-aryl-8-aminoquinoline derivatives has shown that these compounds can exhibit potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. capes.gov.brnih.govresearchgate.net

Studies on related 8-aminoquinolines have indicated that the introduction of an amino or anilino group at the 5-position of a 6-methoxyquinoline (B18371) could potentially reduce toxicity while maintaining or even enhancing antimalarial activity. scispace.com Furthermore, investigations into 5-aryl-8-aminoquinoline derivatives have revealed that analogues with electron-donating groups on the aryl substituent tend to exhibit better activity than those with electron-withdrawing groups. nih.govresearchgate.net Given that this compound possesses an aniline moiety at the 5-position and a methoxy (B1213986) group at the 8-position, it is plausible that this compound and its derivatives could exhibit antimalarial properties. The metabolic stability of such compounds is also a crucial factor, and research on similar structures has shown promising results in this regard. capes.gov.brnih.govresearchgate.net

Antiarrhythmic Activity:

The isoquinoline scaffold is also found in some compounds with cardiovascular effects. For instance, certain scutellarein (B1681691) analogues and quinolizidine (B1214090) derivatives, which contain related heterocyclic systems, have been evaluated for their antiarrhythmic potential. nih.govmdpi.com Antiarrhythmic medications are often classified based on their mechanism of action, such as blocking sodium, potassium, or calcium channels. nih.gov While direct evidence for the antiarrhythmic activity of this compound is not extensively documented, the structural resemblance to other cardioactive isoquinoline derivatives warrants further investigation into its potential effects on cardiac ion channels.

Structure-Activity Relationship (SAR) Studies for Identified Biological Targets

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For derivatives of this compound, SAR studies would focus on how modifications to the isoquinoline and aniline rings, as well as the methoxy group, influence their biological activity.

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on both the isoquinoline and aniline rings.

Substituents on the Aniline Ring: In related series of 4-anilino-quinazolines, which share the anilino substructure, substitutions on the aniline ring have been shown to be critical for activity. For example, the introduction of small hydrophobic groups or halogen atoms can influence the inhibitory activity against specific kinases. mdpi.com Specifically, 2,4-disubstitution on the aniline moiety with bulky halogen atoms has been found to increase activity against certain targets, while 3,4-disubstitution can enhance activity against others. mdpi.com For this compound derivatives, it can be extrapolated that the electronic and steric properties of substituents on the aniline ring will play a crucial role in determining their biological potency and target selectivity.

Substituents on the Isoquinoline Ring: The position and nature of substituents on the isoquinoline core are also vital. The 8-methoxy group is a key feature of the parent compound. In the context of antimalarial 8-aminoquinolines, the presence and position of a methoxy group are known to influence both efficacy and toxicity. scispace.comwho.int Modifications to this methoxy group, such as replacement with other alkoxy groups or its removal, would likely have a profound impact on the compound's activity. Furthermore, the introduction of other substituents at various positions on the isoquinoline ring could alter the molecule's interaction with its biological target.

The following table summarizes the potential influence of substituent effects based on studies of related compound classes.

Scaffold PositionSubstituent TypePotential Impact on Biological Activity
Aniline Ring (para/meta)Small hydrophobic groups (-Cl, -CH₃)Potentially elevated inhibitory activity
Aniline Ring (ortho)Various substituentsPotentially less potent compounds
Isoquinoline RingModifications to the 8-methoxy groupLikely significant impact on activity and toxicity
Isoquinoline RingIntroduction of additional groupsCould modulate target binding and selectivity

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. Identifying the pharmacophore of this compound derivatives is crucial for designing more potent and selective analogues.

The process of pharmacophore mapping involves identifying common structural features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are critical for biological activity. ijpsonline.comslideshare.net For the this compound scaffold, key pharmacophoric features would likely include:

The Isoquinoline Nitrogen: This nitrogen atom can act as a hydrogen bond acceptor.

The Aniline Nitrogen: This amino group can function as a hydrogen bond donor.

The Aromatic Rings: The isoquinoline and aniline rings provide hydrophobic surfaces for van der Waals interactions and can participate in π-π stacking with aromatic residues in a binding pocket.

The 8-Methoxy Group: The oxygen atom can act as a hydrogen bond acceptor, and the methyl group can contribute to hydrophobic interactions.

The relative spatial arrangement of these features constitutes the pharmacophore. Computational modeling and 3D-QSAR studies on a series of active analogues can help to build a predictive pharmacophore model. researchgate.net This model can then be used to guide the design of new derivatives with optimized interactions with the biological target, leading to improved potency and selectivity.

The following table outlines the potential key pharmacophoric features of the this compound scaffold.

Pharmacophoric FeaturePotential Role in Target Binding
Hydrogen Bond Donors (e.g., Aniline -NH₂)Formation of hydrogen bonds with the target protein
Hydrogen Bond Acceptors (e.g., Isoquinoline N, Methoxy O)Formation of hydrogen bonds with the target protein
Aromatic/Hydrophobic Regions (Isoquinoline and Aniline rings)Hydrophobic interactions and π-π stacking

By systematically exploring the SAR and defining the key pharmacophoric features, researchers can rationally design novel this compound derivatives with enhanced therapeutic potential.

Mechanistic Investigations of 4 8 Methoxyisoquinolin 5 Yl Aniline S Biological Actions

Cellular and Molecular Assays for Target Identification and Validation

No publicly accessible research data details the use of cellular and molecular assays to identify or validate the biological targets of 4-(8-Methoxyisoquinolin-5-yl)aniline.

Protein Expression Profiling (e.g., Western Blot)

There are no available studies that have utilized techniques such as Western Blot to profile changes in protein expression in response to treatment with this compound.

Gene Expression Analysis (e.g., Quantitative RT-PCR)

Information regarding the effect of this compound on gene expression, as would be determined by methods like quantitative RT-PCR, is not present in the available literature.

Flow Cytometry for Cell-Based Phenotypic Assays

No published research has employed flow cytometry to assess cellular phenotypes, such as apoptosis, cell cycle progression, or biomarker expression, following exposure to this compound.

In Vitro Biochemical Assays to Validate Direct Target Engagement

There is a lack of published data from in vitro biochemical assays that would confirm the direct engagement of this compound with any specific biological target.

Advanced Imaging Techniques for Subcellular Localization and Interaction Studies

No studies using advanced imaging techniques to investigate the subcellular localization of this compound or its interactions with cellular components have been found in the public domain.

Future Research Directions and Applications in Specialized Chemical Research

Design of Novel Analogs with Enhanced Biological Potency, Selectivity, and Bioavailability

The core structure of 4-(8-methoxyisoquinolin-5-yl)aniline is a recognized pharmacophore, particularly in the domain of kinase inhibition. nih.govnih.gov Future research will likely focus on the rational design of analogs to optimize its interaction with specific biological targets, thereby enhancing potency, selectivity, and pharmacokinetic properties.

Key strategies for analog design would involve systematic modification at several positions on the isoquinoline (B145761) and aniline (B41778) rings. For instance, substitution on the aniline ring can significantly influence biological activity. nih.gov Similarly, modifications to the methoxy (B1213986) group at the 8-position of the isoquinoline ring could be explored; replacing it with other hydrogen-bond donating or accepting groups may alter target binding and selectivity. nih.gov The development of such analogs aims to improve the therapeutic index by maximizing on-target activity while minimizing off-target effects. Computational modeling and docking studies will be instrumental in predicting the binding affinities of designed analogs, guiding synthetic efforts toward compounds with the highest potential. nih.gov

Table 1: Potential Analogs and Targeted Property Enhancements

Parent Compound Proposed Modification Target Property Rationale
This compound Substitution at the 4'-position of the aniline ring with groups like -COMe or -SO2Me Enhanced Potency, Improved Selectivity Introduction of electron-withdrawing groups can modulate the electronic properties and introduce new interactions with the target protein. nih.govnih.gov
This compound Replacement of the 8-methoxy group with an 8-hydroxy group Improved H-bonding, Altered Selectivity A hydrogen-bonding donating group may form crucial interactions within a kinase ATP-binding site. nih.gov
This compound Addition of solubilizing groups (e.g., morpholine, piperazine) to the aniline moiety Increased Bioavailability, Improved Pharmacokinetics Enhancing aqueous solubility is a common strategy to improve drug absorption and distribution. researchgate.net

Development of Prodrug Strategies and Targeted Delivery Systems

To overcome potential challenges such as poor solubility, metabolic instability, or off-target toxicity, the development of prodrugs and targeted delivery systems for this compound and its active analogs is a promising avenue. nih.govproquest.com A prodrug strategy involves chemically modifying the parent drug to an inactive form that, after administration, converts to the active compound at the target site. frontiersin.org

For a compound like this compound, which is likely a kinase inhibitor, prodrugs could be designed to be activated by specific conditions within the tumor microenvironment, such as lower pH or the presence of certain enzymes like Aldo-keto reductase 1C3 (AKR1C3). nih.govaacrjournals.org For example, a promoiety could be attached to the aniline nitrogen, which is cleaved under hypoxic or acidic conditions characteristic of solid tumors. nih.gov

Targeted delivery systems, such as liposomes conjugated with targeting ligands like transferrin, represent another sophisticated approach. nih.govilo.orgplos.org Encapsulating the compound within such nanocarriers can protect it from premature metabolism, improve its solubility, and facilitate its accumulation in tumor cells that overexpress the corresponding receptors, thereby enhancing efficacy and reducing systemic side effects. nih.govelsevierpure.com

Table 2: Prodrug and Delivery Strategies

Strategy Approach Activation/Targeting Mechanism Potential Advantage
Prodrug Attaching a pH-sensitive promoiety (e.g., via a hydrazone linker) to the aniline group. nih.gov Hydrolysis in the acidic tumor microenvironment. Targeted release of the active drug in cancerous tissue. nih.gov
Prodrug Linking a boronic-acid trigger moiety to a key binding group. Cleavage by reactive oxygen species (ROS) which are often elevated in cancer cells. proquest.com Selective activation within the tumor, sparing healthy tissue. proquest.com

| Targeted Delivery | Encapsulation in transferrin-conjugated liposomes. nih.govilo.org | Receptor-mediated endocytosis via overexpressed transferrin receptors on tumor cells. nih.govilo.org | Increased drug concentration at the tumor site and reduced systemic toxicity. plos.org |

Integration into Fragment-Based Drug Discovery (FBDD) and Lead Optimization Platforms

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments for binding to a biological target. researchgate.netbiorxiv.org The this compound scaffold is well-suited for FBDD approaches. It can be viewed as a combination of two key fragments: an 8-methoxyisoquinoline (B155747) fragment and an aniline fragment.

In an FBDD campaign, these individual fragments or their derivatives could be screened to identify initial weak-binding hits. nih.govresearchoutreach.org Subsequently, these hits can be "grown" by adding functional groups to improve affinity or "linked" together to create a more potent molecule, potentially leading back to a scaffold similar to this compound. researchgate.net Conversely, if this compound is identified as a hit from a high-throughput screen, it can be deconstructed into its core fragments to understand the key binding interactions and guide further lead optimization. researchgate.net This process, often guided by structural biology techniques like X-ray crystallography, allows for a more efficient exploration of chemical space and the development of highly optimized lead candidates. researchgate.netnih.gov

Exploration of Applications in Materials Science (e.g., Organic Light-Emitting Diodes, Chiral Ligands)

The unique electronic and structural properties of the isoquinoline core suggest potential applications beyond pharmacology, particularly in materials science. amerigoscientific.com Isoquinoline-based materials have been investigated for their use as emitters and charge transport materials in organic light-emitting diodes (OLEDs). numberanalytics.com The extended π-conjugated system of this compound could impart desirable photophysical properties, such as fluorescence, making it a candidate for incorporation into novel organic electronic materials. mdpi.com Further research could involve synthesizing polymers or dendrimers incorporating this moiety to develop materials with tailored optical and electrical characteristics. amerigoscientific.com

Additionally, isoquinoline derivatives can serve as ligands in the synthesis of metal-organic frameworks (MOFs) or as chiral ligands in asymmetric catalysis. amerigoscientific.com The nitrogen atom of the isoquinoline ring and the aniline group can coordinate with metal ions, enabling the construction of complex, functional materials. amerigoscientific.com The development of chiral versions of this compound could lead to new catalysts for stereoselective synthesis, a critical area in both academic and industrial chemistry.

Development of Advanced Methodological Approaches for Synthesis and Characterization

While classical methods for isoquinoline synthesis like the Bischler-Napieralski or Pictet-Spengler reactions are well-established, modern synthetic chemistry offers more efficient and versatile routes. researchgate.net Future research will focus on developing advanced, high-yield synthetic pathways to this compound and its analogs. Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are particularly powerful for constructing the C-C or C-N bond linking the isoquinoline and aniline rings. organic-chemistry.org Other modern techniques include rhodium(III)-catalyzed C-H bond activation and cyclization, which can build the isoquinoline core from simpler starting materials under mild conditions. researchgate.netmdpi.com

The development of these methods will facilitate the creation of diverse chemical libraries for biological screening and materials testing. nih.govharvard.edu Concurrently, advanced characterization techniques will be essential. Full spectral analysis using high-resolution mass spectrometry, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and infrared (IR) spectroscopy will be crucial for structural confirmation. acs.orgnih.gov For promising analogs, single-crystal X-ray crystallography can provide definitive structural information and insight into intermolecular interactions, which is invaluable for both drug design and materials science applications. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.